3-Acetylcoumarin

概要

説明

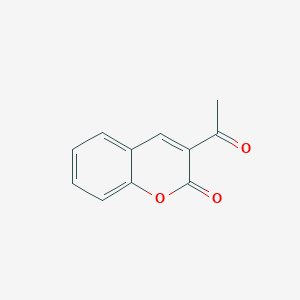

3-アセチルクマリンは、3-アセチルクロメン-2-オンとしても知られており、分子式はC11H8O3、分子量は188.18 g/molです 。これは、多くの植物に存在する天然化合物であるクマリンの誘導体です。 3-アセチルクマリンは、乳がん細胞のアポトーシス誘導など、潜在的な生物活性を有することが知られています .

2. 製法

合成経路と反応条件: 3-アセチルクマリンは、さまざまな方法で合成することができます。 一般的な方法の1つは、サリチルアルデヒドと酢酸エチルを塩基の存在下で縮合させ、続いて環化させる方法です 。 別の方法としては、ルイス酸触媒の存在下でクマリンとアセチルクロリドを反応させる方法があります .

工業生産方法: 3-アセチルクマリンの工業生産は、通常、最適化された反応条件を用いた大規模合成によって行われ、高収率と高純度が確保されます。 このプロセスには、クロロホルムなどの溶媒とピペリジンなどの触媒が使用されることが多いです .

準備方法

Synthetic Routes and Reaction Conditions: 3-Acetylcoumarin can be synthesized through various methods. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization . Another method includes the reaction of coumarin with acetyl chloride in the presence of a Lewis acid catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of solvents like chloroform and catalysts such as piperidine .

化学反応の分析

反応の種類: 3-アセチルクマリンは、以下を含むさまざまな化学反応を起こします。

酸化: 3-アセチルクマリン誘導体を形成するように酸化される可能性があります。

還元: 還元反応により、さまざまな還元型に変換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、典型的な還元剤です。

主要な生成物: これらの反応から生成される主要な生成物には、さまざまな置換クマリン誘導体が含まれており、これらは生物学的および産業的に重要な用途があります .

科学的研究の応用

Medicinal Applications

3-Acetylcoumarin exhibits significant pharmacological properties, making it a candidate for drug development.

Anticancer Activity

Research has demonstrated that this compound and its derivatives possess anticancer properties through various mechanisms:

- Mechanisms of Action : These compounds can inhibit cell proliferation, induce apoptosis, and affect cell cycle regulation. For instance, studies show that this compound derivatives can arrest cancer cells in the S phase and increase pro-apoptotic factors while decreasing anti-apoptotic factors .

- Case Study : A study by Musa et al. revealed that certain derivatives exhibited selective cytotoxicity against HeLa cancer cells with an IC50 value of 6.75 µM, indicating their potential as effective anticancer agents .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is relevant for treating neurodegenerative disorders such as Parkinson's disease.

- Mechanism : The compound acts as a reversible and selective MAO-B inhibitor, showcasing its potential in managing neurological conditions .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored extensively.

- Broad-Spectrum Activity : It has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Chemical Synthesis Applications

This compound serves as a building block in synthetic organic chemistry.

Synthesis of Derivatives

It is used to synthesize a variety of bioactive compounds through reactions such as:

- Three-Component Reactions : Utilizing eco-friendly catalysts to create new coumarin derivatives linked to heterocycles like thiazoles and thiadiazoles, which exhibit promising biological activities .

Building Block for Heterocycles

The compound is also employed in the synthesis of complex heterocyclic systems that have applications in pharmaceuticals and materials science .

Material Science Applications

In addition to biological applications, this compound is utilized in materials science.

- Fluorescent Sensors : It is used in developing sensors for detecting metal ions and environmental pollutants due to its fluorescent properties.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to related compounds:

| Compound | Anticancer Activity | MAO Inhibition | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Yes | Moderate |

| 3-Bromoacetylcoumarin | Moderate | No | High |

| 4-Methylcoumarin | Low | Yes | Moderate |

作用機序

3-アセチルクマリンの作用機序は、アポトーシスを誘導する細胞経路との相互作用に関係しています。 細胞死経路に関与する特定のタンパク質や酵素を標的とし、がん細胞を選択的に殺すと考えられています 。 正確な分子標的と経路はまだ調査中ですが、ミトコンドリア機能と酸化ストレス応答に影響を与えることが知られています .

類似の化合物:

3-ブロモアセチルクマリン: さまざまな生物活性ヘテロ環式骨格を合成するために使用されることが知られています.

クマリン: 母体化合物であり、香料や抗凝固剤の原料として広く使用されています.

4-メチルクマリン: 有意な生物活性を示す別の誘導体.

独自性: 3-アセチルクマリンは、3位にアセチル基があるという特定の構造により、独特の化学反応性と生物学的特性を持っています。 がん細胞のアポトーシスを誘導する能力は、医学研究において特に価値があります .

結論として、3-アセチルクマリンは、科学と産業のさまざまな分野で重要な用途を持つ汎用性の高い化合物です。その独特の化学構造と生物活性は、研究と産業にとって貴重な対象となっています。

類似化合物との比較

3-Bromoacetylcoumarin: Known for its use in synthesizing various bioactive heterocyclic scaffolds.

Coumarin: The parent compound, widely used in perfumes and as a precursor for anticoagulant drugs.

4-Methylcoumarin: Another derivative with significant biological activities.

Uniqueness: 3-Acetylcoumarin stands out due to its specific acetyl group at the third position, which imparts unique chemical reactivity and biological properties. Its ability to induce apoptosis in cancer cells makes it particularly valuable in medical research .

生物活性

3-Acetylcoumarin is a derivative of coumarin, a natural compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic, antimicrobial, antioxidant, and enzyme inhibitory properties.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the Perkin reaction and the Pechmann condensation. The general synthesis involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base, typically yielding high purity and yield rates .

Cytotoxic Activity

Research has demonstrated that this compound exhibits non-cytotoxic properties against certain cancer cell lines. In a study evaluating its effects on MDA-MB-231 (estrogen receptor-negative) and MCF-7 (estrogen receptor-positive) breast cancer cell lines, it was found that this compound did not induce significant cytotoxicity at concentrations up to 100 μM (CC50 > 100 μM) compared to control cells . This suggests that while it may not be effective as a standalone anticancer agent, it could serve as a scaffold for developing more potent derivatives.

Enzyme Inhibition

This compound has shown promising results as an inhibitor of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. Specific derivatives of this compound have been identified as reversible and selective inhibitors of MAO-B, indicating potential therapeutic applications in treating conditions such as Parkinson's disease .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various pathogens. A study reported that certain derivatives displayed significant antibacterial activity against Staphylococcus aureus, comparable to standard antibiotics like imipenem. The minimal inhibitory concentrations (MICs) for these compounds suggest their potential as effective antimicrobial agents .

Antioxidant Properties

Antioxidant activity is another critical aspect of this compound's biological profile. The compound has been evaluated using the DPPH radical scavenging assay, where it exhibited notable free radical scavenging capabilities. Some derivatives demonstrated higher antioxidant activity than others, highlighting the importance of structural modifications in enhancing this property .

Summary of Biological Activities

Case Studies

- Cytotoxicity Study : In vitro assays were conducted on breast cancer cell lines to assess the cytotoxic effects of synthesized this compound derivatives. Results indicated no significant cytotoxicity, leading researchers to explore other biological activities instead .

- Enzyme Inhibition Research : A study focused on the MAO inhibitory effects of various coumarin derivatives found that some exhibited high selectivity for MAO-B, suggesting their potential use in treating neurological disorders .

- Antimicrobial Testing : Novel derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria, demonstrating superior efficacy against S. aureus compared to traditional antibiotics .

特性

IUPAC Name |

3-acetylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c1-7(12)9-6-8-4-2-3-5-10(8)14-11(9)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPIFKKOBWYOEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192627 | |

| Record name | 3-Acetylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3949-36-8 | |

| Record name | 3-Acetylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3949-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003949368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3949-36-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ACETYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID71XJ0D40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of 3-acetylcoumarin is C11H8O3, and its molecular weight is 188.18 g/mol. [, , , , ]

ANone: this compound can be characterized using various spectroscopic methods including:

- IR Spectroscopy: Shows characteristic peaks for carbonyl groups (lactone and ketone) and aromatic ring vibrations. [, , ]

- NMR Spectroscopy: 1H and 13C NMR provide detailed information about the hydrogen and carbon environments in the molecule, respectively. [, , , , ]

- Mass Spectrometry: Provides the molecular ion peak and fragmentation pattern, confirming the molecular weight and structural features. [, , , ]

A: this compound is typically synthesized via Knoevenagel condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base catalyst, often piperidine. [, , , , ]

A: Yes, microwave-assisted synthesis of this compound has been successfully employed, often resulting in higher yields and shorter reaction times compared to conventional heating. [, , ]

ANone: this compound readily participates in various reactions, including:

- Aldol Condensation: Reacts with aldehydes to form new carbon-carbon bonds, although substituents on the coumarin ring can influence the reaction outcome. [, , ]

- Reactions with Hydrazines: Reacts with hydrazine derivatives to form hydrazones, which are versatile intermediates for further transformations. [, , , , ]

- Cycloaddition Reactions: Can undergo [2+2] cycloadditions with alkenes under UV irradiation, leading to the formation of cyclobutane rings. [, ]

- Ring Expansion Reactions: Can undergo ring expansion reactions with diazoalkanes, forming larger ring systems like benzoxepines and benzoxocins. [, ]

ANone: this compound and its derivatives have shown potential in various applications:

- Antimicrobial Agents: Some derivatives exhibit activity against bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans). [, , , , ]

- Anticancer Agents: Several derivatives demonstrate promising in vitro anticancer activity against various human cancer cell lines. [, , , ]

- Antioxidant Agents: Certain derivatives show antioxidant activity, scavenging free radicals like DPPH. [, ]

- Metal Ion Sensors: Modified this compound scaffolds have been developed as fluorescent sensors for specific metal ions, such as Al3+. []

- Ligands in Coordination Chemistry: this compound and its derivatives can act as ligands, forming complexes with various metal ions. [, , ]

- Catalysts: this compound has shown promise as a ligand in copper-catalyzed C-N coupling reactions. [, ]

ANone:

- Substituents on the coumarin ring: Introducing electron-donating or electron-withdrawing groups at different positions of the coumarin ring significantly influences the compound's reactivity and biological activity. [, , , ]

- Modifications at the 3-acetyl group: Transforming the acetyl group into various heterocyclic systems or incorporating different functional groups can modulate the compound's pharmacological profile. [, , , ]

- Metal complexation: Complexation with metal ions can enhance the biological activity of certain this compound derivatives compared to the free ligand. [, ]

A: Computational methods provide insights into:* Molecular docking: Predicts the binding modes and interactions of this compound derivatives with target proteins, aiding in the design of more potent and selective inhibitors. [] * QSAR modeling: Develops quantitative relationships between the structure of this compound derivatives and their biological activity, facilitating the prediction of the activity of novel, untested compounds. []* Theoretical calculations: DFT (Density Functional Theory) and TDDFT (Time-Dependent DFT) calculations help understand electronic structures, spectral properties, and reaction mechanisms. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。